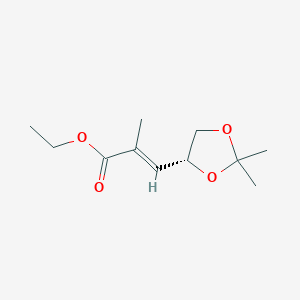

(R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate

Description

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl (E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate |

InChI |

InChI=1S/C11H18O4/c1-5-13-10(12)8(2)6-9-7-14-11(3,4)15-9/h6,9H,5,7H2,1-4H3/b8-6+/t9-/m1/s1 |

InChI Key |

GYGMOLHWGMLEGA-BNICOGTQSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/[C@@H]1COC(O1)(C)C)/C |

Canonical SMILES |

CCOC(=O)C(=CC1COC(O1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material and Key Intermediate Synthesis

The synthesis typically begins with commercially available enantiopure (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane (also known as (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane), which serves as the chiral building block. This intermediate is crucial for imparting the stereochemical configuration in the final product.

Ether Formation via Alkylation

A common initial step involves the deprotonation of (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane with sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). This generates the alkoxide intermediate, which is then alkylated with a mesylated or halogenated derivative of the acrylate precursor to form the corresponding ether intermediate. This step typically proceeds with moderate to good yields (around 58%) under inert atmosphere conditions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkoxide formation & alkylation | Sodium hydride, DMF or THF, 0–80 °C, inert atmosphere | ~58 | Requires careful moisture exclusion |

Hydration and Oxidation to Ketone Intermediate

The alkyne-containing ether intermediate is subjected to mercury(II) acetate (Hg(OAc)2) and pyridinium p-toluenesulfonate (PPTS)-catalyzed hydration to convert the alkyne to a ketone functionality. This step is critical for subsequent aldol condensation and proceeds with yields around 60%.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkyne hydration | Hg(OAc)2, PPTS, solvent (e.g., THF) | ~60 | Sensitive to reaction time and temperature |

Aldehyde Preparation via Alkylation and Oxidation

The aldehyde moiety required for the aldol condensation is prepared by alkylation of propargyl alcohol with n-butyllithium (n-BuLi) and hexamethylphosphoramide (HMPA), followed by oxidation with Dess–Martin periodinane in dichloromethane (CH2Cl2). The aldehyde is typically isolated in high purity and used directly without further purification, with yields reported up to 82% for alkylation.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | n-BuLi, HMPA, low temperature | 82 | Requires strict temperature control |

| Oxidation | Dess–Martin periodinane, CH2Cl2 | Quantitative | Mild oxidation, high selectivity |

Aldol Condensation to Form the this compound

The key carbon-carbon bond formation occurs via aldol condensation between the ketone and aldehyde intermediates, catalyzed by n-BuLi in the presence of diisopropylamide base. This step establishes the (E)-configuration of the double bond and maintains the (R)-configuration of the dioxolane ring. The reaction conditions are carefully controlled to avoid side reactions and racemization.

Alternative Synthetic Approaches and Related Reactions

Mesylation and Tosylation of the Alcohol Intermediate

The (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane can be converted into mesylate or tosylate derivatives to serve as better leaving groups for nucleophilic substitution reactions. These transformations typically use methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane at low temperatures (-78 °C to 20 °C). Yields for tosylation range from 68% to 97% depending on conditions.

| Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride, triethylamine, DCM, -78 to 0 °C | Up to 97 | High yield, mild conditions |

| Tosylation | p-Toluenesulfonyl chloride, DABCO, DCM, 0 to 20 °C | ~68–97 | Efficient leaving group formation |

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0–20 °C has been employed to couple (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane with various nucleophiles, yielding ether derivatives in moderate to good yields (~59.5%). This method is useful for stereospecific inversion or retention depending on the nucleophile.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkoxide formation & alkylation | (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane | Sodium hydride, DMF or THF, 0–80 °C, inert atmosphere | ~58 | Base-promoted ether formation |

| Alkyne hydration | Alkyne ether intermediate | Hg(OAc)2, PPTS, solvent | ~60 | Converts alkyne to ketone |

| Aldehyde synthesis | Propargyl alcohol | n-BuLi, HMPA (alkylation); Dess–Martin periodinane (oxidation) | 82 (alkylation), Quantitative (oxidation) | High purity aldehyde intermediate |

| Aldol condensation | Ketone and aldehyde intermediates | n-BuLi, diisopropylamide | Not specified | Forms this compound |

| Mesylation/Tosylation | (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane | Methanesulfonyl chloride or p-toluenesulfonyl chloride, triethylamine or DABCO, DCM, low temp | 68–97 | Activates alcohol for substitution |

Chemical Reactions Analysis

Types of Reactions

(R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylate group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or dioxolane moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (R,E)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2-Methylacrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its dioxolane ring and acrylate group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (R,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate with structurally related compounds, highlighting differences in structure, properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Stereochemical Differences :

- The (R,E) and (S,E) isomers differ in the configuration of the dioxolane ring. This variation can significantly impact biological activity and synthetic utility. For instance, (S,E)-isomers are often prioritized in asymmetric synthesis .

- The (S,Z)-isomer’s Z-geometry alters its reactivity in cycloaddition or polymerization reactions compared to the E-isomer .

Functional Group Variations :

- Methyldioxolane (C₈H₁₄O₄) lacks the acrylate group, reducing its reactivity but enhancing its stability for use in fragrances .

- Dimethyl dicarboxylates (C₁₃H₁₄O₇) feature hydroxylphenyl and dicarboxylate groups, enabling hydrogen bonding and antimicrobial activity (MIC values: 4.8–5000 µg/mL against S. aureus, E. coli) .

Physicochemical Properties :

- The (R,E)-target compound’s higher molecular weight (214.26 g/mol) compared to Methyldioxolane (174.20 g/mol) suggests greater steric bulk, influencing solubility and crystallinity .

- Predicted boiling points for dioxolane derivatives correlate with molecular weight and polarity, with acrylate-containing compounds (e.g., 282.5°C) requiring higher distillation temperatures .

Biological and Industrial Applications: Unlike the antimicrobial dicarboxylates , the (R,E)-target compound’s primary use is as a synthetic intermediate, notably in antiviral drugs like Sofosbuvir . Methyldioxolane’s application in flavoring contrasts with the target compound’s role in pharmaceuticals, underscoring the impact of functional groups on utility .

Biological Activity

(R,E)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate, with the CAS number 36326-38-2, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in different fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 200.23 g/mol. The compound features a dioxolane ring which is known for contributing to the stability and reactivity of various derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| CAS Number | 36326-38-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Research has indicated that compounds containing dioxolane moieties exhibit significant antimicrobial activity. A study demonstrated that this compound showed promising results against various bacterial strains. The mechanism of action appears to involve disruption of cell membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have yielded interesting results. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing safer chemotherapeutic agents.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a natural preservative in food products.

- Anti-inflammatory Mechanism : Research conducted on RAW264.7 macrophage cells revealed that treatment with this compound reduced nitric oxide (NO) production significantly compared to untreated controls, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Testing : In a study involving human cancer cell lines (HeLa and MCF-7), the compound showed IC50 values of 15 µM and 20 µM respectively, suggesting effective cytotoxicity against these cancer types while exhibiting lower toxicity towards normal fibroblast cells.

Q & A

Basic Questions

Q. What are the established synthetic routes for (R,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via stereoselective esterification or Michael addition reactions. For example, enantioselective synthesis can involve chiral catalysts like organocatalysts or transition-metal complexes to control the (R,E)-configuration. Reaction parameters such as solvent polarity (e.g., THF vs. DCM), temperature (-20°C to 60°C), and protecting groups (e.g., 1,3-dioxolane) significantly impact yield and stereopurity. Evidence from CAS 817204-32-3 highlights the use of diastereomeric intermediates for selective crystallization .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond geometry. For instance, studies on analogous dioxolane-containing compounds (e.g., 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol) report mean C–C bond lengths of 0.002 Å and R-factors <0.05, ensuring precise structural assignments . Complementary techniques include NMR (e.g., DEPT for quaternary carbons) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What are the key physicochemical stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability studies rely on thermogravimetric analysis (TGA) and accelerated degradation tests. The 1,3-dioxolane ring is sensitive to hydrolysis under acidic or humid conditions, necessitating storage in anhydrous environments (e.g., molecular sieves). NIST data for related dioxolane derivatives recommend stability assessments at 25°C/60% RH over 6–12 months, with HPLC monitoring for degradation products like 2-methylacrylic acid .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s participation in [4+2] cycloadditions or nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) elucidate mechanistic pathways. For example, the electron-deficient α,β-unsaturated ester moiety facilitates Diels-Alder reactions with dienes, where activation energies correlate with solvent dielectric constants. Transition state analysis (IRC) reveals asynchronous bond formation in cycloadditions, supported by X-ray crystallography of adducts .

Q. How can computational modeling predict the compound’s reactivity in asymmetric catalysis?

- Methodological Answer : Molecular docking and frontier molecular orbital (FMO) theory assess interactions with chiral catalysts. Studies on similar esters show that HOMO-LUMO gaps (~5.2 eV) predict regioselectivity in catalytic hydrogenation. Solvent effects are modeled via polarizable continuum models (PCM), validated by experimental enantiomeric excess (ee) values from chiral HPLC .

Q. How should researchers address contradictions in reported synthetic yields or stereoselectivity?

- Methodological Answer : Systematic meta-analysis of protocols is critical. For example, discrepancies in yields (e.g., 45% vs. 72%) may arise from catalyst loading (5 mol% vs. 10 mol%) or purification methods (column chromatography vs. recrystallization). Reproducibility tests under controlled conditions (e.g., inert atmosphere, standardized reagents) are advised, as highlighted in CAS 817204-32-3 studies .

Q. What strategies enhance enantioselective synthesis of the (R,E)-isomer over competing diastereomers?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) improve enantiocontrol. Kinetic resolution via lipase-mediated ester hydrolysis (e.g., Candida antarctica Lipase B) separates enantiomers with ee >90%, as demonstrated in related dioxolane systems .

Q. Which advanced analytical methods resolve ambiguities in degradation or byproduct profiling?

- Methodological Answer : LC-MS/MS with ion-trap detectors identifies trace impurities (detection limit: 0.1%). For oxidative byproducts, tandem mass fragmentation (MS) and isotopic labeling track degradation pathways. NIST’s spectral libraries (e.g., SRD 69) provide reference fragmentation patterns for 2-methylacrylate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.